molecular formula C15H20N2O2 B15365505 Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B15365505
M. Wt: 260.33 g/mol
InChI Key: ZWFACMNEMYRSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a six-membered azaspiro ring fused to a cyclopropane moiety. The benzyl ester group at the 6-position and the amino substituent at the 4-position confer distinct physicochemical and biological properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and enzyme modulators .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 8-amino-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C15H20N2O2/c16-13-10-17(9-8-15(13)6-7-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2

InChI Key

ZWFACMNEMYRSID-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a carboxylic acid derivative under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and experimental data.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The spiro[2.5]octane scaffold is common among analogues, but substituent groups critically influence properties:

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituents Reference
Benzyl 6-azaspiro[2.5]octane-6-carboxylate C₁₅H₁₉NO₂ 245.32 3.14 29.54 Benzyl ester
Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate C₁₅H₂₀N₂O₂ 260.34* ~2.8* ~50* 4-Amino, benzyl ester N/A†
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid C₁₆H₁₉NO₄ 289.33 1.9 74.60 Carboxylic acid, benzyl ester
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate C₁₂H₂₁NO₃ 227.30 ~2.5* ~35* tert-Butyl ester, oxygen in spiro ring
Methyl 4-azaspiro[2.5]octane-6-carboxylate C₉H₁₅NO₂ 169.23 ~1.2* ~29.5 Methyl ester

*Estimated based on structural similarity.

Key Observations :

  • Lipophilicity : The benzyl ester in the primary compound increases LogP (3.14) compared to methyl (LogP ~1.2) or tert-butyl esters (LogP ~2.5). The carboxylic acid derivative (LogP 1.9) is more polar due to ionization .

Role in Medicinal Chemistry

  • Antimalarial Applications : Analogues like 2,4-disubstituted imidazopyridines with spiro scaffolds demonstrate fast-kill activity against Plasmodium by inhibiting hemozoin formation .

Q & A

Q. What are the recommended synthetic strategies for Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate?

The synthesis typically involves multi-step pathways, including cyclization and protection/deprotection sequences. For example, analogous spirocyclic compounds (e.g., methyl 4-azaspiro[2.5]octane-6-carboxylate) are synthesized via cycloaddition reactions using tert-butyl carbamate as a protecting group, followed by selective deprotection and functionalization . Key steps include:

  • Cyclization : Formation of the spirocyclic core via [2+2] or [3+2] cycloaddition under controlled temperatures (e.g., −78°C to room temperature).
  • Amination : Introduction of the 4-amino group via reductive amination or nucleophilic substitution.
  • Carboxylation : Esterification using benzyl chloroformate to install the benzyl carboxylate moiety. Automated systems (e.g., flow reactors) can optimize yields by ensuring precise stoichiometric control .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The spirocyclic structure is confirmed by analyzing bond lengths, angles, and torsion parameters. For example:

ParameterValue (Å/°)Significance
C-N bond length1.45 ÅConfirms sp³ hybridization of nitrogen
Spiro C-C angle92°Validates strained spirocyclic system
Discrepancies in thermal displacement parameters may indicate dynamic disorder, requiring iterative refinement .

Q. What spectroscopic methods are used for routine characterization?

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the spirocyclic NH₂ appears as a broad singlet at δ 1.8–2.2 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 289.1784 for C₁₅H₂₀N₂O₂) .
  • IR : Peaks at 1680–1720 cm⁻¹ indicate ester carbonyl (C=O) stretching .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve diastereomeric purity?

Advanced strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce stereoselectivity during cyclization.
  • Dynamic kinetic resolution : Employ catalysts like Pd/C or Ru complexes to equilibrate intermediates and favor a single diastereomer .
  • Chromatographic separation : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, as demonstrated for similar spirocyclic pyrrolidones .

Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes or solvent effects. For example:

  • Variable-temperature NMR : Cooling to −40°C slows ring-flipping in the spirocyclic system, resolving split signals for axial/equatorial protons .
  • DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to identify conformational isomers .

Q. What mechanisms underlie the compound’s potential bioactivity in enzymatic systems?

The 4-amino group and spirocyclic scaffold may interact with redox-active enzymes (e.g., cytochrome P450). Methodological approaches include:

  • Docking studies : AutoDock Vina simulates binding to enzyme active sites (e.g., PDB ID 1TQN), revealing hydrogen bonds between the amino group and heme propionates .
  • Kinetic assays : Monitor NADPH consumption at 340 nm to quantify inhibition of target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.